

Commercial Suppliers and Technical Guide for 4-tert-Butylphenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-tert-Butylphenylhydrazine hydrochloride

Cat. No.: B151963

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **4-tert-Butylphenylhydrazine hydrochloride** is a substituted hydrazine derivative widely utilized in organic synthesis, particularly as a key precursor in the Fischer indole synthesis. This reaction is a cornerstone in the construction of indole scaffolds, which are prevalent in a vast array of pharmaceuticals, agrochemicals, and natural products. This guide provides a comprehensive overview of the commercial suppliers of **4-tert-Butylphenylhydrazine hydrochloride**, its chemical and physical properties, and a detailed examination of its application in the Fischer indole synthesis, tailored for professionals in research and drug development.

Commercial Availability

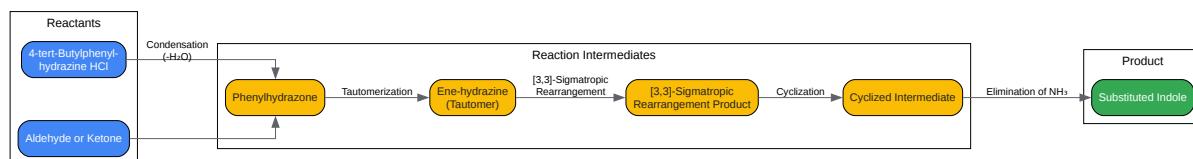
A variety of chemical suppliers offer **4-tert-Butylphenylhydrazine hydrochloride**, catering to a range of research and development needs. The table below summarizes key information from several prominent suppliers. Please note that pricing and availability are subject to change and should be verified on the respective supplier's website.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Additional Information
Sigma-Aldrich	128231-55-0 / 36600-66-5	<chem>C10H17CIN2</chem>	200.71	≥95%	Offers various quantities for research purposes. [1] [2] [3]
Apollo Scientific	128231-55-0	<chem>C10H17CIN2</chem>	200.71	95%	Provides a range of pack sizes with lead times.
Biosynth	128231-55-0	<chem>C10H16N2.HCl</chem>	200.71	Not specified	Marketed for pharmaceutical testing.
Key Organics	128231-55-0	<chem>C10H17CIN2</chem>	200.71	Not specified	Available in various quantities.
Santa Cruz Biotechnology	128231-55-0	<chem>C10H16N2.HCl</chem>	200.71	Not specified	Specialty product for proteomics research applications. [4]
BLDpharm	128231-55-0	<chem>C10H17CIN2</chem>	200.71	Not specified	Provides storage and transportation information. [5]
Sunway Pharm Ltd	128231-55-0	<chem>C10H17CIN2</chem>	200.71	97%	Offers a range of purities and quantities. [6]

Acmec Biochemical	36600-66-5	C ₁₀ H ₁₇ CIN ₂	200.71	95%	Provides some physical property data. [3]
Huateng Pharma	128231-55-0	C ₁₀ H ₁₇ CIN ₂	200.708	97+%	Provides access to MSDS and COA. [7]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **4-tert-Butylphenylhydrazine hydrochloride** is essential for its proper handling, storage, and application in synthesis.


Property	Value	Source
IUPAC Name	(4-tert-butylphenyl)hydrazine;hydrochloride	PubChem[1]
Synonyms	4-tert-Butylphenylhydrazine monohydrochloride, (4-(1,1-Dimethylethyl)phenyl)hydrazine monohydrochloride	TCI Chemicals
Melting Point	212-216 °C (decomposes)	Sigma-Aldrich, Acmec Biochemical[3]
Boiling Point	272.4°C at 760 mmHg	Acmec Biochemical[3]
Flash Point	137.1°C	Acmec Biochemical[3]
Density	1.009 g/cm³	Acmec Biochemical[3]
Solubility	Information not readily available, but generally soluble in alcohols and polar organic solvents.	General Chemical Knowledge
Storage	Store in an inert atmosphere at room temperature. Keep in a dry, sealed container.	BLDpharm, Sunway Pharm Ltd[6]

Application in Fischer Indole Synthesis

The primary and most significant application of **4-tert-Butylphenylhydrazine hydrochloride** is in the Fischer indole synthesis. This reaction, discovered by Hermann Emil Fischer in 1883, is a versatile method for synthesizing indoles from arylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions.[8] The reaction is of paramount importance in medicinal chemistry for the synthesis of various therapeutic agents, including the triptan class of anti-migraine drugs.[8]

Reaction Mechanism

The Fischer indole synthesis proceeds through a series of well-established steps. The accepted mechanism involves the initial formation of a phenylhydrazone, which then undergoes α -sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[8][9][10]

[Click to download full resolution via product page](#)

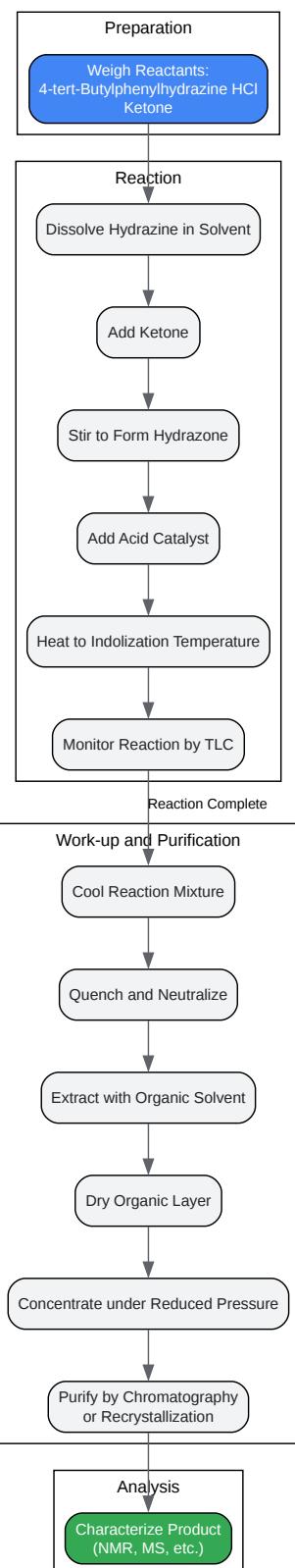
Caption: General mechanism of the Fischer indole synthesis.

Experimental Protocol: General Procedure for Fischer Indole Synthesis

While specific reaction conditions can vary depending on the substrates, the following provides a general experimental protocol for the synthesis of an indole using **4-tert-Butylphenylhydrazine hydrochloride** and a generic ketone.

Materials:

- **4-tert-Butylphenylhydrazine hydrochloride**
- Ketone (e.g., acetone, cyclohexanone)
- Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, zinc chloride)
- Solvent (e.g., ethanol, toluene)
- Sodium bicarbonate or other base for neutralization


- Ethyl acetate or other organic solvent for extraction
- Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

- Hydrazone Formation:
 - In a round-bottom flask, dissolve **4-tert-Butylphenylhydrazine hydrochloride** (1 equivalent) in a suitable solvent such as ethanol.
 - Add the ketone (1-1.2 equivalents) to the solution.
 - Stir the mixture at room temperature or with gentle heating for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials and formation of the hydrazone.
 - The hydrazone may precipitate from the solution and can be isolated by filtration, or the reaction mixture can be used directly in the next step.
- Indolization:
 - To the flask containing the hydrazone (or the reaction mixture from the previous step), add the acid catalyst. The choice and amount of catalyst are crucial and should be determined based on literature precedents for similar substrates. For example, glacial acetic acid can serve as both a solvent and a catalyst, often requiring reflux temperatures.[\[11\]](#) Polyphosphoric acid is a strong dehydrating agent and is also frequently used.
 - Heat the reaction mixture to the appropriate temperature (ranging from 80°C to reflux) and monitor the progress of the reaction by TLC.
 - The reaction time can vary from a few hours to overnight.
- Work-up and Purification:
 - After the reaction is complete, cool the mixture to room temperature.

- If a strong acid like polyphosphoric acid was used, carefully quench the reaction by pouring it onto ice.
- Neutralize the reaction mixture with a suitable base, such as a saturated sodium bicarbonate solution, until the pH is neutral or slightly basic.
- Extract the product into an organic solvent like ethyl acetate.
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
- Remove the solvent under reduced pressure to obtain the crude indole product.
- Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.

Logical Workflow for Synthesis:

[Click to download full resolution via product page](#)

Caption: A typical workflow for Fischer indole synthesis.

Safety Information

4-tert-Butylphenylhydrazine hydrochloride is a chemical that requires careful handling. It is harmful if swallowed, in contact with skin, or if inhaled.^[12] It can cause skin and serious eye irritation.^[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-tert-Butylphenylhydrazine hydrochloride is a readily available and valuable reagent for the synthesis of indole-containing compounds, which are of significant interest in drug discovery and development. A thorough understanding of its properties, suppliers, and reaction conditions for the Fischer indole synthesis is crucial for its effective and safe utilization in the laboratory. This guide provides a foundational resource for researchers and scientists working with this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Tert-butylphenylhydrazine hydrochloride | C10H17ClN2 | CID 16217458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4-(tert-Butyl)phenyl)hydrazine hydrochloride | 128231-55-0 [sigmaaldrich.com]
- 3. 36600-66-5[4-tert-Butylphenylhydrazine monohydrochloride 95%]- Jizhi Biochemical [acmec.com.cn]
- 4. scbt.com [scbt.com]
- 5. 128231-55-0|(4-(tert-Butyl)phenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 6. (4-(tert-Butyl)phenyl)hydrazine hydrochloride - CAS:128231-55-0 - Sunway Pharm Ltd [3wpharm.com]

- 7. en.huatengsci.com [en.huatengsci.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. New 3H-Indole Synthesis by Fischer's Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [4-(tert-Butyl)phenyl]hydrazine Hydrochloride | 128231-55-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 4-tert-Butylphenylhydrazine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151963#commercial-suppliers-of-4-tert-butylphenylhydrazine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com